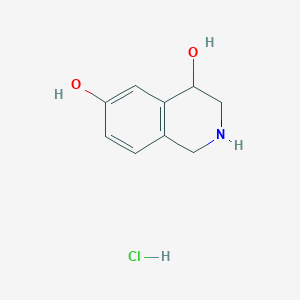

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

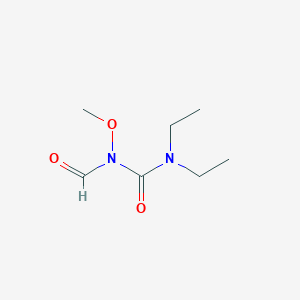

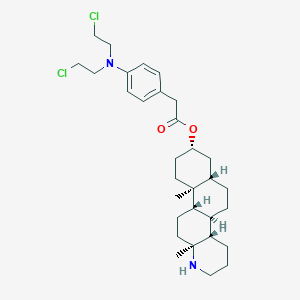

“1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride” is a chemical compound with the empirical formula C10H13NO2 · HCl . It has a molecular weight of 215.68 . This compound is known to operate as an efficacious dopamine receptor agonist .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, a class of compounds to which our compound belongs, can be achieved through a two-step procedure . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has been conducted on the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, starting from various precursors. These compounds represent a new class of quinones (Jacobs et al., 2008).

Electrochemical Studies : Studies on the electrochemical oxidation of salsolinol, a compound structurally related to 1,2,3,4-tetrahydro-4,6-isoquinolinediol, have been conducted, revealing insights into its oxidation process (Fa & Dryhurst, 1991).

Oxidation Chemistry : Research on the oxidation chemistry of similar compounds has been explored, particularly focusing on their electrochemical properties and reaction pathways (Zhang & Dryhurst, 1993).

Pharmaceutical Research

Analgesic and Anti-Inflammatory Effects : Some studies have explored the analgesic and anti-inflammatory properties of related tetrahydroisoquinoline compounds (Rakhmanova et al., 2022).

Potential Therapeutic Applications : The antiglioma activity of biaryl 1,2,3,4-tetrahydroisoquinoline derivatives has been investigated, showing selective growth inhibition of glioma cells (Mohler et al., 2006).

Local Anesthetic Activity : Evaluation of the local anesthetic activity of synthesized tetrahydroisoquinoline alkaloid derivatives has been conducted, providing insights into their potential medical applications (Azamatov et al., 2023).

Other Applications

Catalytic Synthesis : Research on the Rhodium(I)-catalyzed hydroaminomethylation of certain anilines as a novel route to tetrahydroquinolines has been explored, offering new synthesis methods for these compounds (Vieira & Alper, 2007).

Asymmetric Hydrogenation : The asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes for the direct synthesis of optically active tetrahydroisoquinolines has been studied (Iimuro et al., 2013).

Novel Synthesis and Activities : Synthesis of novel tetrahydroisoquinolines and the study of their anti-fungal and contraceptive activities has been conducted (Rong-mei, 2006).

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-7-2-1-6-4-10-5-9(12)8(6)3-7;/h1-3,9-12H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGOKNDQTQOHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501610 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride | |

CAS RN |

72511-88-7 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)